methyl 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylate
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Overview
Description
Methyl 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylate is a complex organic compound that features a pyrrolidine ring, an oxazole ring, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Formation of the Oxazole Ring: The oxazole ring can be constructed via a cyclization reaction involving an appropriate precursor, such as an α-hydroxy ketone and an amide.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazole or pyrrolidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the oxazole ring or the Boc-protected pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Methyl 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing the compound to interact selectively with its target. The oxazole and pyrrolidine rings contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylate
- Methyl 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-ethyl-1,3-oxazole-4-carboxylate
- Methyl 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-phenyl-1,3-oxazole-4-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the Boc group provides protection during synthetic transformations, while the oxazole and pyrrolidine rings offer unique reactivity and binding characteristics.
Properties
IUPAC Name |
methyl 5-methyl-2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-9-11(13(18)20-5)16-12(21-9)10-7-6-8-17(10)14(19)22-15(2,3)4/h10H,6-8H2,1-5H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUOTTCUSYKCDP-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2CCCN2C(=O)OC(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)[C@@H]2CCCN2C(=O)OC(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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